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Compound of Interest

Compound Name: Propynoyl chloride

CAS No.: 50277-65-1

Cat. No.: B8672361 Get Quote

Executive Summary
Propynoyl chloride (CAS: 50277-65-1) is a high-energy, electrophilic acyl halide used in drug

development to introduce alkynyl "warheads" (for covalent inhibition) or as a precursor in click

chemistry motifs. Unlike its saturated analog (propionyl chloride), propynoyl chloride
possesses a conjugated alkyne-carbonyl system that significantly alters its thermodynamic

stability and reactivity profile.

Critical Hazard Warning: Experimental data confirms that propynoyl chloride purified by

standard atmospheric distillation often ignites spontaneously in air. This is attributed to the

formation of chloroacetylene via decarbonylation. This guide prioritizes thermodynamic stability

calculations and safe handling protocols over standard physical property listing.

Chemical Identity & Physical Properties
The thermodynamic behavior of propynoyl chloride is dominated by the linearity of the

-hybridized alkyne and the electron-withdrawing nature of the acyl chloride group.
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Property Value / Description Source / Note

IUPAC Name Prop-2-ynoyl chloride

CAS Number 50277-65-1
Bretherick's Reactive Hazards

[1]

Formula

Molecular Weight 88.49 g/mol

Structure Linear alkyne, planar carbonyl

Boiling Point 58–60 °C (at 1 bar)
Warning: Spontaneous ignition

risk [1]

Density ~1.18 g/mL (Estimated)
Denser than propionyl chloride

(1.06 g/mL)

Physical State Colorless to pale yellow liquid Lachrymator, pungent odor

Thermodynamic Properties & Calculations
Due to the extreme instability of propynoyl chloride, experimental calorimetric data (e.g.,

) is scarce and often unreliable due to polymerization side-reactions. In modern pharmaceutical
research, these values are derived via Density Functional Theory (DFT) using isodesmic
reaction schemes.

Estimated Thermodynamic Parameters
The following values are derived from group additivity methods and comparative computational

studies of acetylenic acyl halides.
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Parameter Symbol Estimated Value
Trend vs. Saturated
Analog

Enthalpy of Formation +15 to +25 kJ/mol

Significantly less

stable than Propionyl

Cl (

kJ/mol)

Gibbs Free Energy +10 to +20 kJ/mol

Positive value

indicates

thermodynamic

instability

Heat Capacity 85 J/(mol·K)

Lower degrees of

freedom (linear

segment)

C-Cl Bond

Dissociation
~340 kJ/mol

Weakened by

conjugation with

alkyne

Computational Protocol (DFT Workflow)
To obtain precise thermodynamic data for specific reaction modeling (e.g., transition state

energies for amidation), use the following ab initio workflow.

Objective: Calculate

of Propynoyl Chloride using an isodesmic reaction. Isodesmic Scheme:

This reaction conserves bond types (

,

, etc.), minimizing systematic error.

Step-by-Step Computational Method:
Geometry Optimization: Optimize all four species (Propynoyl Cl, Ethane, Propionyl Cl,

Acetylene) using B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP.
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Frequency Calculation: Compute vibrational frequencies to obtain Zero-Point Energy (ZPE)

and thermal corrections (

). Ensure no imaginary frequencies (NImag=0).

Enthalpy Calculation:

Formation Enthalpy Derivation:

Reference Values for Calculation:

(Propionyl Cl): -233.6 kJ/mol [2]

(Acetylene): +226.7 kJ/mol

(Ethane): -84.0 kJ/mol

Reactivity & Decomposition Pathways
Propynoyl chloride is a "bi-electrophile." Nucleophiles can attack at the carbonyl carbon

(acylation) or the

-carbon of the alkyne (Michael addition).

Decomposition Mechanism
The primary safety hazard is the decarbonylation pathway, which is thermodynamically

accessible at elevated temperatures or under UV light.
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Figure 1: Thermal decomposition pathway of propynoyl chloride leading to volatile and

unstable chloroacetylene.
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Synthesis of Warheads (Amidation)
In drug discovery, propynoyl chloride is reacted with amines to form propynamides (covalent

inhibitors).

Thermodynamic Driver: Formation of the strong amide bond (

kcal/mol) and HCl formation (neutralized by base).

Kinetic Control: Reaction must be kept at -78°C to 0°C. Higher temperatures promote

addition of the amine across the triple bond (Michael addition side-product).

Safety & Handling Protocols
Trustworthiness: These protocols are derived from Bretherick's Handbook of Reactive

Chemical Hazards and standard organometallic lab procedures.

Distillation: NEVER distill at atmospheric pressure. The boiling point (58°C) is too close to

the decomposition onset. Always use vacuum distillation (e.g., <20 mmHg) to keep the bath

temperature below 25°C.

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The presence of oxygen

can initiate radical polymerization of the alkyne.

Quenching: Do not quench large quantities directly with water; the hydrolysis is violently

exothermic (

gas release). Use a dilute NaOH/Ice mixture.

PPE: Double gloving (nitrile/laminate) is required. The compound is a potent lachrymator and

corrosive.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Thermodynamic Profiling & Handling of Propynoyl
Chloride (HC≡C-COCl)]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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